molecular formula C7H6N2O B017493 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile CAS No. 90908-89-7

3-oxo-3-(1H-pyrrol-2-yl)propanenitrile

Cat. No. B017493
CAS RN: 90908-89-7
M. Wt: 134.14 g/mol
InChI Key: LMNWETGSSJEVSH-UHFFFAOYSA-N
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Description

3-oxo-3-(1H-pyrrol-2-yl)propanenitrile, also known as 3-oxopropanenitrile or 3OPN, is an organic compound that has been studied for its potential applications in the field of science and medicine. It is a versatile compound with a wide range of biochemical and physiological effects, making it an attractive target for research and experimentation.

Scientific Research Applications

  • Synthesis of Derivatives : It's used in the synthesis of various chemical derivatives. For example, it helps in synthesizing 4 and 5-aminopyrazole derivatives (Hassaneen, 2007) and is also a starting material for metal dithiocarbamate complexes (Halimehjani et al., 2015). Furthermore, it aids in synthesizing new pyrazole, isoxazole, pyrimidine, and other derivatives (Ali, Elsayed, & Abdalghfar, 2010).

  • Anticancer Activity : Some compounds synthesized from it have demonstrated potent anticancer activity against different human cancer cell lines (Hadiyal et al., 2020).

  • Catalysis : As a catalyst, it's effective for the aerobic oxidation of alcohols under metal-free conditions and can be recovered and reused multiple times without significant loss in efficiency (Karimi, Farhangi, Vali, & Vahdati, 2014).

  • Corrosion Inhibition : Propaneitrile derivatives, including this compound, inhibit corrosion of tin in sodium chloride solutions by adsorbing on the tin surface (Fouda, Abdel-Maksoud, & Almetwally, 2015).

  • Fluoroquinolone Antibiotic Synthesis : It's a key intermediate in the preparation of PF-00951966, a fluoroquinolone antibiotic for respiratory tract infections (Lall et al., 2012).

  • Fluorescence Emission : In a study, poly-functionalized innovative nicotinonitriles with pyrene and/or fluorene moieties were synthesized, showing strong blue-green fluorescence emission (Hussein, El Guesmi, & Ahmed, 2019).

  • Antimicrobial Activities : Some derivatives have shown promising antimicrobial activities against various bacteria and yeast strains (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).

properties

IUPAC Name

3-oxo-3-(1H-pyrrol-2-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c8-4-3-7(10)6-2-1-5-9-6/h1-2,5,9H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMNWETGSSJEVSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20458241
Record name 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20458241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

90908-89-7
Record name 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20458241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into an ice-chilled solution of 30 g of pyrrole and 30 g of malononitrile in 800 ml of dry ether is passed by HCl for 20 minutes. After standing several hours the suspension is filtered to give 65 g of orange-brown, water-soluble solid. The solution of 50 g of this intermediate (the enamine nitrile hydrochloride) in 600 ml of water is covered with 400 ml of ethyl acetate and stirred for 21/2 hours at room temperature. The organic layer is separated, dried (MgSO4) and evaporated to give crystals, m.p. 77°-9°; additional product is obtained by warming the aqueous layer on steam cone for 1/2 hour and extracting with ethyl acetate. Recrystallization from water gives 2-pyrroloylacetonitrile, m.p. 79°-81°.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
intermediate
Quantity
50 g
Type
reactant
Reaction Step Three
[Compound]
Name
enamine nitrile hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
400 mL
Type
reactant
Reaction Step Five
Name
Quantity
600 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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